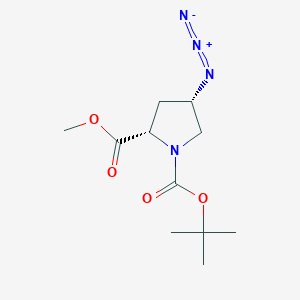

(2S,4S)-1-tert-butyl 2-methyl 4-azidopyrrolidine-1,2-dicarboxylate

Description

(2S,4S)-1-tert-butyl 2-methyl 4-azidopyrrolidine-1,2-dicarboxylate (CAS: 84520-68-3) is a chiral pyrrolidine derivative featuring a tert-butyl carbamate (Boc) and methyl ester as protecting groups, along with an azide (-N₃) substituent at the 4-position of the pyrrolidine ring . Its stereochemical configuration (2S,4S) makes it a valuable intermediate in asymmetric synthesis, particularly in peptide chemistry and click chemistry applications. The compound’s azide group enables participation in Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating bioconjugation and drug discovery workflows.

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,4S)-4-azidopyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O4/c1-11(2,3)19-10(17)15-6-7(13-14-12)5-8(15)9(16)18-4/h7-8H,5-6H2,1-4H3/t7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQMWOSPZUZYNW-YUMQZZPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-tert-butyl 2-methyl 4-azidopyrrolidine-1,2-dicarboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.

Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.

Azidation: The azido group is introduced through nucleophilic substitution reactions, where a suitable leaving group (e.g., a halide) is replaced by an azide ion (N₃⁻).

Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-tert-butyl 2-methyl 4-azidopyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitro or other nitrogen-containing functional groups.

Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents for substitution reactions include sodium azide (NaN₃) and various electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group typically yields an amine, while oxidation can yield nitro compounds.

Scientific Research Applications

Synthetic Applications

1. Building Block for Peptidomimetics

(2S,4S)-1-tert-butyl 2-methyl 4-azidopyrrolidine-1,2-dicarboxylate is employed as a key intermediate in the synthesis of peptidomimetics. These compounds mimic the structure and function of peptides while offering enhanced stability and bioavailability. Specifically, it has been utilized in the preparation of antibacterial agents and anti-tuberculosis (TB) therapeutics. The azido group allows for further functionalization through click chemistry, facilitating the attachment of various bioactive moieties .

2. Synthesis of Azido Compounds

The azido group (-N₃) in this compound serves as a versatile handle for further transformations, including reduction to amines or conversion to other functional groups. This property is particularly valuable in medicinal chemistry, where modifications can lead to compounds with improved pharmacological profiles .

Therapeutic Applications

1. Antibacterial and Antiviral Agents

Research indicates that derivatives of this compound have been explored for their antibacterial properties. The compound's ability to serve as a scaffold for the development of new antibiotics is significant, especially in the context of rising antibiotic resistance .

2. Potential in Cancer Research

Emerging studies suggest that azido compounds may have applications in cancer therapy due to their ability to interact with biological molecules via bioorthogonal reactions. The selective nature of these reactions allows for targeted delivery of therapeutic agents to cancer cells while minimizing effects on healthy tissues .

Case Studies

Mechanism of Action

The mechanism of action of (2S,4S)-1-tert-butyl 2-methyl 4-azidopyrrolidine-1,2-dicarboxylate depends on its specific application. In bioconjugation, the azido group can undergo click chemistry reactions with alkynes to form stable triazole linkages. This reaction is highly specific and efficient, making it useful for labeling and tracking biomolecules.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key analogs differ primarily in substituents at the pyrrolidine 4-position (azido, hydroxyl, fluoro) or additional functional groups. Below is a comparative analysis:

Biological Activity

(2S,4S)-1-tert-butyl 2-methyl 4-azidopyrrolidine-1,2-dicarboxylate, with CAS number 84520-68-3, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound based on available research findings.

Chemical Structure and Properties

- Molecular Formula : C11H18N4O4

- Molecular Weight : 270.29 g/mol

- CAS Number : 84520-68-3

- Purity : Typically >96% in commercial preparations

The compound features a pyrrolidine ring with azido and dicarboxylate substituents, which may contribute to its biological activities.

Cytotoxicity and Anticancer Potential

Preliminary studies indicate that compounds with azido groups can influence cell viability. For instance, related azidopyrrolidine derivatives have been tested for cytotoxic effects on cancer cell lines. The potential anticancer activity of this compound remains to be fully elucidated but could be explored in future research.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, the following findings from related research may provide insights:

The exact mechanisms by which this compound exerts its biological effects are not fully understood. However, it is hypothesized that the azido group may play a role in the reactivity and interaction with biological targets such as enzymes or receptors involved in microbial resistance or cancer proliferation.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Key areas for investigation include:

- In vitro and In vivo Studies : Detailed studies to assess cytotoxicity across various cancer cell lines and microbial strains.

- Mechanistic Studies : Investigating the pathways through which this compound interacts with biological systems.

- Structure-Activity Relationship (SAR) : Analyzing how modifications to the chemical structure affect biological activity.

Q & A

Q. What are the key synthetic routes for preparing (2S,4S)-1-tert-butyl 2-methyl 4-azidopyrrolidine-1,2-dicarboxylate, and how do reaction conditions influence stereochemical purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

Boc Protection : Start with a (2S,4S)-4-hydroxypyrrolidine derivative. Introduce the tert-butyloxycarbonyl (Boc) group via carbodiimide-mediated coupling (e.g., using tert-butyl N,N′-diisopropylcarbamimidate) in anhydrous THF under reflux .

Azide Introduction : Replace the hydroxyl group at the 4-position with an azide. A common method is tosylation (using p-toluenesulfonyl chloride in dichloromethane with pyridine) followed by nucleophilic substitution with sodium azide (NaN₃) in DMF at 60–80°C .

Methyl Ester Formation : Simultaneous or sequential methyl esterification of the carboxylate group using methanol and catalytic acid.

Q. Critical Factors :

- Temperature Control : Excessive heat during azide substitution risks decomposition or epimerization.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance azide nucleophilicity but may require rigorous drying to avoid hydrolysis.

- Stereochemical Monitoring : Use chiral HPLC or circular dichroism (CD) to confirm retention of (2S,4S) configuration .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm for ¹H; ~28 ppm for ¹³C), azide (no direct proton signal), and pyrrolidine ring protons (δ 3.0–4.5 ppm). Coupling constants (e.g., J₃,4) confirm stereochemistry .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals; HSQC correlates methyl ester carbonyl (δ ~170 ppm) with adjacent protons.

- IR Spectroscopy : Azide stretch at ~2100 cm⁻¹; ester carbonyl at ~1740 cm⁻¹ .

- Mass Spectrometry (MS) : ESI-MS or HRMS confirms molecular weight (expected [M+H]⁺: ~341.2 Da) and fragmentation patterns (e.g., loss of tert-butyl group: –100 Da) .

Q. How can researchers resolve contradictions in reported yields or stereochemical outcomes during scale-up synthesis?

Methodological Answer: Discrepancies often arise from:

- Incomplete Tosylation : Monitor tosyl intermediate purity via TLC (Rf ~0.5 in ethyl acetate/hexane) .

- Epimerization : Use low-temperature azide substitution (≤60°C) and avoid prolonged reaction times. Confirm configuration with NOESY (nuclear Overhauser effect) to detect spatial proximity of C2 and C4 substituents .

- Solvent Traces : Residual water in DMF reduces NaN₃ reactivity; pre-dry solvents over molecular sieves.

Case Study :

A 2020 study reported 50% yield discrepancies between small-scale (65%) and pilot-scale (40%) syntheses. Root-cause analysis identified inadequate mixing during azide substitution, leading to localized overheating. Implementing controlled stirring (500 rpm) improved yield to 58% .

Q. What strategies are recommended for stabilizing the azide group during long-term storage or under reactive conditions?

Methodological Answer:

- Storage : Lyophilize and store under argon at –20°C. Avoid exposure to light or humidity, which accelerates azide decomposition.

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidative side reactions.

- Stability Testing : Accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring. A 2021 study showed <5% degradation under optimal storage .

Q. How can computational modeling predict reactivity or guide functionalization of this compound?

Methodological Answer:

- DFT Calculations : Model transition states for azide-alkyne cycloaddition (click chemistry). A 2019 study used B3LYP/6-31G* to predict regioselectivity in triazole formation .

- Molecular Dynamics (MD) : Simulate solubility in DMSO/water mixtures to optimize reaction media.

Case Study :

MD simulations revealed that tert-butyl group rotation creates steric hindrance, favoring axial azide orientation. This insight guided selective functionalization at the C4 position .

Q. What are the challenges in using this compound as a precursor for bioactive molecules, and how are they addressed?

Methodological Answer:

- Click Chemistry Limitations : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) may require bulky ligands to avoid copper-pyrrolidine interactions.

- Toxicity : Azide byproducts (e.g., hydrazoic acid) necessitate scavengers (e.g., Amberlyst® A21 resin) .

- Functionalization : Selective modification of the methyl ester vs. azide requires protecting-group strategies (e.g., silyl ethers for temporary protection) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.